molecular formula C12H19N2O2+ B12541225 6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine CAS No. 654050-74-5

6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine

Katalognummer: B12541225
CAS-Nummer: 654050-74-5
Molekulargewicht: 223.29 g/mol
InChI-Schlüssel: PRAJIALXRLLWEZ-NSHDSACASA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine is a compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a pyridinium ring substituted with a methyl group and an L-norleucine moiety, making it a unique and interesting molecule for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine typically involves the reaction of 3-methylpyridine with L-norleucine under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the pyridinium salt. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine is unique due to its specific substitution pattern and the presence of the L-norleucine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

654050-74-5

Molekularformel

C12H19N2O2+

Molekulargewicht

223.29 g/mol

IUPAC-Name

(2S)-2-amino-6-(3-methylpyridin-1-ium-1-yl)hexanoic acid

InChI

InChI=1S/C12H18N2O2/c1-10-5-4-8-14(9-10)7-3-2-6-11(13)12(15)16/h4-5,8-9,11H,2-3,6-7,13H2,1H3/p+1/t11-/m0/s1

InChI-Schlüssel

PRAJIALXRLLWEZ-NSHDSACASA-O

Isomerische SMILES

CC1=C[N+](=CC=C1)CCCC[C@@H](C(=O)O)N

Kanonische SMILES

CC1=C[N+](=CC=C1)CCCCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.